N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Description
Systematic IUPAC Nomenclature
The systematic name N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide follows IUPAC rules for polyfunctional compounds. The parent structure is the benzene ring (phenyl group) substituted at position 3 with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. The acetamide group (-NH-C(=O)-CH₃) is attached to the nitrogen atom of the aniline derivative.
Key nomenclature features:
- 1,3,4-Oxadiazole : A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4.
- 5-Methyl substitution : A methyl group (-CH₃) at position 5 of the oxadiazole ring.
- Phenyl linkage : The oxadiazole is connected to the benzene ring at position 3.
This naming convention prioritizes the oxadiazole ring as a substituent on the phenylacetamide core, reflecting its structural hierarchy.
Alternative Chemical Designations
The compound is identified through multiple aliases and registry numbers:
The molecular weight is 217.23 g/mol , calculated from its formula C₁₁H₁₁N₃O₂. The compound’s InChIKey (RLHGFJMGWQXPBW-UHFFFAOYSA-N ) further distinguishes its stereochemical and structural uniqueness.
Structural Relationship to 1,3,4-Oxadiazole Derivatives
This compound belongs to a family of 1,3,4-oxadiazole derivatives, which are renowned for their bioisosteric potential and pharmacological relevance. Structural comparisons with related compounds highlight key variations (Table 1):
Table 1: Structural Comparison with 1,3,4-Oxadiazole Derivatives
Critical structural observations:
- Methyl Group Impact : The C5-methyl substitution on the oxadiazole ring enhances lipophilicity (logP = 0.409), compared to unsubstituted analogs (logP = -0.12).
- Acetamide Linkage : The -NH-C(=O)-CH₃ group enables hydrogen bonding with biological targets, a feature shared with antimicrobial 1,3,4-oxadiazole derivatives.
- Ring Isomerism : Unlike 1,2,4-oxadiazole variants, the 1,3,4-oxadiazole core in this compound offers distinct electronic properties due to nitrogen positioning.
The compound’s biphenyl-oxadiazole-acetamide architecture aligns with trends in antiviral and anticancer agent design, where hybrid heterocycles optimize target binding.
Properties
IUPAC Name |
N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVQAUSWGGXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
3-Nitrobenzoic acid (10.0 g, 59.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under nitrogen. 1,1'-Carbonyldiimidazole (CDI, 11.7 g, 71.8 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for 2 hours to form the acylimidazole intermediate.
Diacylhydrazide Formation
Acetohydrazide (5.3 g, 71.8 mmol) is added to the reaction mixture, which is stirred at 45°C for 12 hours. The diacylhydrazide precipitates upon cooling to 0°C and is isolated via filtration (Yield: 85%).
Cyclization to Oxadiazole
The diacylhydrazide is refluxed in phosphorus oxychloride (POCl₃, 50 mL) for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate. Extraction with ethyl acetate and drying over sodium sulfate yields 2-(3-nitrophenyl)-5-methyl-1,3,4-oxadiazole as a yellow solid (Yield: 78%, m.p. 142–144°C).
Key Analytical Data
- IR (KBr) : 1605 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, Ar-H), 8.32 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 2.65 (s, 3H, CH₃).
Reduction of Nitro to Amine
2-(3-Nitrophenyl)-5-methyl-1,3,4-oxadiazole (7.5 g, 31.2 mmol) is dissolved in ethanol (150 mL) and subjected to hydrogenation using 10% Pd/C (0.75 g) at 50 psi H₂ for 6 hours. Filtration and solvent evaporation yield 2-(3-aminophenyl)-5-methyl-1,3,4-oxadiazole as a white powder (Yield: 92%).
Optimization Notes
- Catalyst loading >5% w/w minimizes reaction time.
- Elevated pressure (50 psi) prevents intermediate imine formation.
Acetylation of Aromatic Amine
2-(3-Aminophenyl)-5-methyl-1,3,4-oxadiazole (5.0 g, 24.5 mmol) is suspended in acetic anhydride (50 mL) and stirred at 110°C for 3 hours. Excess reagent is quenched with ice water, and the precipitate is recrystallized from ethanol to afford N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (Yield: 88%, m.p. 198–200°C).
Characterization
- IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃).
Alternative Pathways and Comparative Analysis
Hydrazide Cyclization with Carbon Disulfide
3-Aminobenzoic acid hydrazide (prepared via ester hydrolysis) is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux. Acidification yields 2-mercapto-5-(3-aminophenyl)-1,3,4-oxadiazole, which is subsequently acetylated. However, this route affords lower yields (65%) due to competing disulfide formation.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 20 min) accelerates the cyclization step, improving yield to 82% while reducing reaction time by 70%.
Industrial-Scale Production Considerations
Solvent Selection
Crystallization Protocols
Seeding with pure product (0.5% w/w) during cooling (16°C over 4 hours) enhances crystal uniformity and ee >99.9%.
Waste Management
- POCl₃ Quenching : Neutralization with sodium bicarbonate generates NaCl and CO₂, minimizing environmental impact.
- Pd/C Recovery : Filtration and incineration recover >95% palladium.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Anticancer Applications
Research has identified N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a potential candidate for anticancer therapy. The oxadiazole moiety is known for its ability to interact with various biological targets, leading to significant anticancer activity.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of oxadiazole derivatives, compounds similar to this compound exhibited notable growth inhibition in several cancer cell lines. For example, derivatives showed percent growth inhibitions (PGIs) exceeding 70% against glioblastoma and ovarian cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. In vitro assays demonstrated that the compound could trigger DNA damage in cancer cells, leading to increased apoptosis rates .
Antimicrobial Applications
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.
Research Findings
- Broad-Spectrum Activity : Studies have indicated that oxadiazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds related to this compound were tested against various Gram-positive and Gram-negative bacteria and demonstrated effective inhibition .
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of the oxadiazole ring to interfere with bacterial cell wall synthesis or disrupt cellular processes critical for survival .
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer and antimicrobial applications:
- Neuroprotective Effects : Recent studies suggest that oxadiazole derivatives may also play a role in neuroprotection. They have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau protein aggregation .
- Anti-Diabetic Activity : Some derivatives have shown promise in managing diabetes by lowering glucose levels in experimental models . This highlights the versatility of the compound across different therapeutic areas.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substitution on the Oxadiazole Ring
- 5-Methyl vs. 5-Phenyl Substitution: N-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide contains a methyl group at the 5-position of the oxadiazole ring. In contrast, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 129, ) features a phenyl group at the 5-position. This modification enhances π-π stacking interactions with enzyme active sites, contributing to its potent inhibitory activity against alkaline phosphatase (IC₅₀ = 0.420 ± 0.012 µM vs.
Functional Group Variations on the Acetamide Moiety
- Trifluoromethyl vs. Methyl Substituents :
- The trifluoromethyl group in Compound 129 () increases electron-withdrawing effects, enhancing binding affinity (ΔG = −7.90 kcal/mol) to the alkaline phosphatase enzyme (PDB: 1EW2) .
- N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives () demonstrate that electron-withdrawing substituents (e.g., Cl, OCH₃) on the phenyl ring improve acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to reference standards .
Enzyme Inhibition
Antimicrobial Activity
- 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides (): Compound 6h exhibited superior antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the phenyl group enhancing hydrophobic interactions with bacterial membranes .
- 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-oxadiazoles (): Demonstrated potent antibacterial activity (MIC = 4–8 µg/mL), outperforming ciprofloxacin, likely due to the benzo[b]thiophene moiety increasing lipophilicity .
Toxicity and Selectivity
- Hemolytic Activity : Derivatives like 6a–p () showed low hemolytic activity (HC₅₀ > 200 µg/mL), indicating favorable selectivity for microbial over mammalian cells .
- Cytotoxicity : Compounds with bulky substituents (e.g., 6m in ) exhibited higher cytotoxicity, suggesting that steric effects must be balanced for therapeutic safety .
Biological Activity
N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a phenyl group with a 5-methyl-1,3,4-oxadiazole moiety and an acetamide functional group. The oxadiazole ring enhances the compound's reactivity and biological activity due to its heterocyclic nature, which includes nitrogen and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.21 g/mol |
| Density | 1.306 g/cm³ |
| CAS Number | 439109-50-9 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Compounds containing the oxadiazole moiety have been shown to inhibit various cancer-related enzymes such as topoisomerase and histone deacetylase (HDAC) .
A study involving derivatives of oxadiazole demonstrated that certain compounds exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells, indicating potent cytotoxic effects . The mechanisms of action include:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Neuroprotective Effects
This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests a role in enhancing cholinergic neurotransmission .
Research has highlighted its potential applications in tauopathies—disorders characterized by tau protein aggregation—offering a promising avenue for therapeutic development .
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. Its structural characteristics allow it to interact with microbial enzymes effectively, which can inhibit bacterial growth .
Enzyme Inhibition Profiles
The following table summarizes the enzyme inhibition profiles associated with this compound:
| Enzyme | Activity Level |
|---|---|
| Acetylcholinesterase | Inhibitor |
| α-glucosidase | Inhibitor |
| Topoisomerase | Inhibitor |
| Histone Deacetylase (HDAC) | Inhibitor |
| MMP-9 | Notable Inhibition |
Study on Anticancer Activity
In a recent study published in J. Enzyme Inhib. Med Chem., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity with selectivity towards cancer cells over normal cells .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce tau aggregation and improve cognitive function in animal models .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazide + Carbonyl compound | Reflux, H2SO4, 6–8 h | 65–75 | |
| Chloroacetyl Coupling | 5-Phenyl-oxadiazole + Chloroacetyl | Reflux, triethylamine | 82 | |
| Catalyzed Coupling | Oxadiazole + Acetamide derivative | 150°C, pyridine/zeolite | 70–85 |
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing oxadiazole ring protons (δ 8.1–8.5 ppm) and acetamide methyl groups (δ 2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 261.1) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for understanding stability .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from assay variability or target specificity. For example:
- Antidepressant Activity : In vivo forced swimming tests (FST) showed a 58.93% reduction in immobility for N-[3-(5-methyl-oxadiazol-2-yl)phenyl]acetamide analogs, comparable to fluoxetine. However, receptor binding assays (Ki = 1.52 nM for 5-HT1A) provide mechanistic clarity .
- Antimicrobial Activity : MIC values (0.22–0.25 μg/mL) against pathogens may vary due to strain-specific resistance mechanisms. Cross-validation using multiple assays (e.g., broth microdilution vs. disc diffusion) is recommended .
Q. Table 2: Biological Activity Comparison
| Assay Type | Observed Activity | Key Mechanism | Reference |
|---|---|---|---|
| Forced Swimming Test | 58.93% immobility reduction | 5-HT1A receptor binding | |
| Receptor Binding | Ki = 1.52 nM | Competitive inhibition | |
| Antimicrobial MIC | 0.22–0.25 μg/mL | Membrane disruption |
Advanced: What computational methods predict reactivity and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) is critical for modeling:
- Exact Exchange Functionals : B3LYP hybrid functionals calculate HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites. For oxadiazoles, the LUMO is often localized on the heterocycle, guiding substitution reactions .
- Thermochemical Accuracy : DFT with gradient corrections (e.g., Becke’s 1993 method) achieves <2.4 kcal/mol deviation in atomization energies, validating stability under synthesis conditions .
Advanced: How to optimize reaction conditions for high yield and purity?
Methodological Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring formation .
- Temperature Control : Reflux (100–150°C) ensures complete cyclization but must avoid decomposition .
- Catalyst Screening : Zeolites or pyridine improve coupling efficiency by stabilizing intermediates .
Q. Table 3: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent (DMF) | 80–100°C | Maximizes cyclization | |
| Catalyst (Zeolite) | 5–10% w/w | Reduces side reactions | |
| Reaction Time | 4–6 h | Balances completion/degradation |
Advanced: What mechanistic insights explain its biological activity?
Methodological Answer:
The oxadiazole moiety and acetamide group contribute to target interactions:
- 5-HT1A Receptor Binding : The oxadiazole’s electron-deficient ring interacts with receptor hydrophobic pockets, while the acetamide’s NH group forms hydrogen bonds .
- Antimicrobial Action : Thioether linkages (e.g., in analogs) disrupt bacterial cell walls via thiol-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
